molecular formula C8H6BrFO B170812 1-(5-Bromo-2-fluorophenyl)ethanone CAS No. 198477-89-3

1-(5-Bromo-2-fluorophenyl)ethanone

Cat. No. B170812
M. Wt: 217.03 g/mol
InChI Key: XNRQIHIOKXQSPG-UHFFFAOYSA-N
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Patent
US07528132B2

Procedure details

To a solution of 1-(5-bromo-2-fluoro-phenyl)-ethanol 102 (105 g, 0.479 mol.) in dioxane (2 L) was added manganese dioxide (203 g, 2.35 mol.). The reaction mixture was heated under reflux for 5 hours. The reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through Celite (i.e., diatomaceous earth) and the solid was washed with ether (1 L). The combined filtrate was evaporated under reduced pressure to afford the 1-(5-bromo-2-fluoro-phenyl)-ethanone 103 (95.7 g, 0.441 mol.) which was used in the next step without further purification.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
203 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)O)F
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
203 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite (i.e., diatomaceous earth)
WASH
Type
WASH
Details
the solid was washed with ether (1 L)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.441 mol
AMOUNT: MASS 95.7 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.